2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate
Overview
Description
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate is a chemical compound with the molecular formula C7H6Cl3NO5. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and pharmaceutical research. The compound is characterized by its white to almost white crystalline powder form and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate involves the reaction of 2,2,2-trichloroethanol with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is typically carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbonate ester linkage. The reaction conditions often include an inert atmosphere to prevent unwanted side reactions and a controlled temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can vary but generally include derivatives of 2,5-dioxopyrrolidin-1-yl carbonate.
Hydrolysis Products: The primary products of hydrolysis are 2,2,2-trichloroethanol and 2,5-dioxopyrrolidin-1-yl carbonate.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbonate esters.
Pharmaceutical Research: The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It is used in the modification of biomolecules for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The trichloroethyl group serves as a leaving group, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Succinimidyl 2,2,2-trichloroethyl carbonate: Similar in structure and reactivity, used in similar applications.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another related compound with similar reactivity but different substituents.
Uniqueness
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate is unique due to its specific reactivity profile and the presence of the trichloroethyl group, which provides distinct chemical properties compared to other carbonate esters. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
Biological Activity
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate, with the molecular formula C7H6Cl3NO5 and CAS number 66065-85-8, is a synthetic compound known for its applications in organic synthesis and pharmaceutical research. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is characterized as a white crystalline powder that is stable under controlled conditions. Its synthesis typically involves the reaction of 2,2,2-trichloroethanol with 2,5-dioxopyrrolidin-1-yl carbonate in the presence of a base like triethylamine. The reaction conditions are crucial for ensuring high yields and purity levels.
Property | Value |
---|---|
Molecular Formula | C7H6Cl3NO5 |
Molecular Weight | 290.49 g/mol |
Physical State | Solid (white crystalline powder) |
Storage Conditions | Inert atmosphere at 2-8°C |
The biological activity of this compound primarily involves nucleophilic substitution reactions. The trichloroethyl group acts as a leaving group, facilitating the formation of reactive intermediates that can interact with various biological macromolecules.
Key Reactions
- Nucleophilic Substitution : The compound can undergo substitution by nucleophiles such as amines or thiols.
- Hydrolysis : Under acidic or basic conditions, hydrolysis yields 2,2,2-trichloroethanol and 2,5-dioxopyrrolidin-1-yl carbonate.
Biological Activity
Recent studies have highlighted the potential biological activities of this compound in various contexts:
Cytotoxicity Studies
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxic potency of related compounds against twelve human cancer cell lines. Some derivatives showed significant tumor growth inhibition comparable to established chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties:
- Findings : Compounds similar in structure exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/ml .
Applications in Pharmaceutical Research
Due to its ability to modify biomolecules and its reactivity profile, this compound is valuable in pharmaceutical development:
- Pharmaceutical Intermediates : It is utilized in synthesizing various active pharmaceutical ingredients (APIs).
- Biological Studies : The compound aids in studying biological processes through biomolecule modification.
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with other related compounds:
Compound | Similarity | Unique Feature |
---|---|---|
Succinimidyl 2,2,2-trichloroethyl carbonate | Structural similarity | Different reactivity profile |
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate | Similar reactivity | Varying substituents affecting activity |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2,2-trichloroethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3NO5/c8-7(9,10)3-15-6(14)16-11-4(12)1-2-5(11)13/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZXNGAFYBGQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400605 | |
Record name | 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66065-85-8 | |
Record name | 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,2,2-Trichloroethoxycarbonyloxy)succinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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